molecular formula C6H12ClNO3 B2703936 rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride CAS No. 2059909-93-0

rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B2703936
CAS No.: 2059909-93-0
M. Wt: 181.62
InChI Key: MXADEJLMYVKMKS-TYSVMGFPSA-N
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Description

rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methyl group at the 6th position and a carboxylic acid group at the 3rd position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a stereoselective synthesis strategy, where specific reagents and catalysts are employed to achieve the desired stereochemistry. For example, the reaction of rac-6 with DBU in dry THF at elevated temperatures can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound can be used to study the effects of morpholine derivatives on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.

Medicine: In the field of medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in various medical conditions.

Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • rac-2-[(3R,6R)-6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride
  • rac-[(3R,6R)-6-(Trifluoromethyl)morpholin-3-yl]methanol hydrochloride

Comparison: rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride is unique due to the presence of a methyl group at the 6th position and a carboxylic acid group at the 3rd position. This structural feature distinguishes it from similar compounds, which may have different substituents or functional groups.

Properties

IUPAC Name

(3R,6R)-6-methylmorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXADEJLMYVKMKS-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CO1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059909-93-0
Record name rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride
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